1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole
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Overview
Description
1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound featuring a unique combination of azetidine, pyrazole, and substituted benzoyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multi-step organic reactionsThe final step involves the formation of the pyrazole ring, which is achieved through cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-Methyl-4-bromopyrazole: Shares the pyrazole ring but lacks the azetidine and benzoyl groups.
4-Bromo-1H-pyrazole: Similar pyrazole structure but without the additional substituents.
Uniqueness: 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogenated benzoyl and azetidine groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H12BrClFN3O |
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Molecular Weight |
372.62 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C14H12BrClFN3O/c15-10-1-2-12(13(17)3-10)14(21)19-5-9(6-19)7-20-8-11(16)4-18-20/h1-4,8-9H,5-7H2 |
InChI Key |
XIPRMDDKDOQGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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